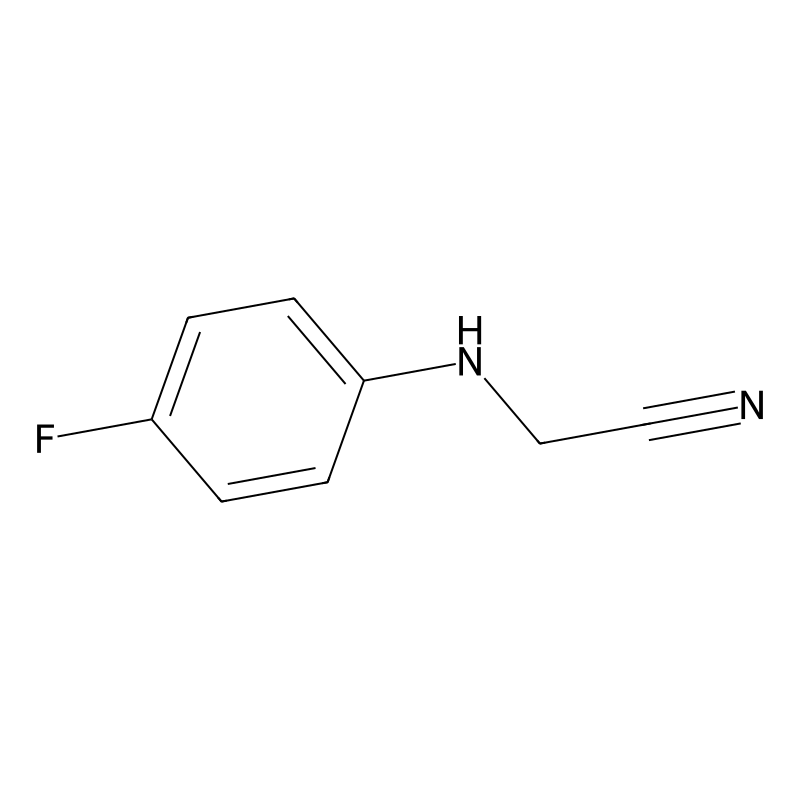

((4-Fluorophenyl)amino)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential applications in medicinal chemistry: The presence of the amino and nitrile groups suggests potential for ((4-Fluorophenyl)amino)acetonitrile to be a building block for the synthesis of more complex molecules with biological activity. The fluorophenyl group can also influence the properties of the final molecule [].

- Docking studies: A study published in 2018 investigated the docking of a related compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino) acetonitrile, into the Indoleamine 2,3-dioxygenase (IDO) enzyme. This suggests that ((4-Fluorophenyl)amino)acetonitrile might also be of interest for researchers studying enzymes and their interactions with small molecules.

((4-Fluorophenyl)amino)acetonitrile, also known as 2-(4-fluorophenylamino)acetonitrile, is a chemical compound characterized by the presence of a fluorophenyl group attached to an amino group and an acetonitrile moiety. Its molecular formula is , with a molecular weight of approximately 152.16 g/mol. The structure consists of a 4-fluorophenyl group linked via an amino group to an acetonitrile group, contributing to its potential biological activity and utility in various

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at the carbon atom adjacent to the cyano group.

- Reduction Reactions: It can undergo reduction to yield amines or other derivatives.

- Condensation Reactions: It can react with carbonyl compounds to form imines or related products.

These reactions are crucial for its application in organic synthesis and medicinal chemistry .

((4-Fluorophenyl)amino)acetonitrile exhibits notable biological activities, particularly in the context of medicinal chemistry. Research indicates that compounds with similar structures may possess anti-inflammatory and analgesic properties. Furthermore, it has been studied for its potential role in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents against various diseases .

Several synthesis methods have been reported for ((4-Fluorophenyl)amino)acetonitrile:

- Direct Amination: The reaction of 4-fluoroaniline with acetonitrile under suitable conditions can yield the desired compound.

- Metal-Catalyzed Reactions: Recent advancements include using metal catalysts to facilitate the formation of this compound from simpler precursors, enhancing yield and selectivity .

- Reflux Methods: Heating mixtures of 4-fluoroaniline and acetonitrile under reflux conditions has also been documented as an effective synthesis route .

((4-Fluorophenyl)amino)acetonitrile finds applications in various fields:

- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects, particularly in treating neurological disorders and inflammation.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Research Tool: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways .

Interaction studies involving ((4-Fluorophenyl)amino)acetonitrile have focused on its binding affinity to various biological targets. For instance, docking studies have shown that this compound can interact with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Such interactions suggest its potential as a lead compound for developing inhibitors targeting IDO and similar enzymes .

Several compounds share structural similarities with ((4-Fluorophenyl)amino)acetonitrile. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(3-Chlorophenylamino)acetonitrile | Contains a chlorophenyl group | Exhibits different biological activity profiles |

| 2-(Phenylamino)acetonitrile | Lacks fluorine substitution | More common but less potent in certain assays |

| 2-(4-Methylphenylamino)acetonitrile | Contains a methyl group | Altered lipophilicity affecting pharmacokinetics |

While these compounds share the aminoacetonitrile framework, the presence of different substituents like fluorine or chlorine significantly influences their reactivity and biological properties, highlighting the uniqueness of ((4-Fluorophenyl)amino)acetonitrile within this class .

Classical Strecker Synthesis Adaptations

The Strecker synthesis represents one of the most fundamental and widely employed approaches for the preparation of alpha-aminonitriles, including ((4-Fluorophenyl)amino)acetonitrile [1] [2]. This classical methodology involves the condensation of an aldehyde or ketone with ammonia or primary amines in the presence of a cyanide source to generate the corresponding alpha-aminonitrile intermediate [3]. The mechanism proceeds through initial imine formation, followed by nucleophilic addition of cyanide to the electrophilic carbon center [1] [4].

Recent adaptations of the Strecker synthesis have demonstrated significant improvements in efficiency and selectivity for fluorinated aminonitrile synthesis. Hafnium tetrachloride has emerged as a particularly effective Lewis acid catalyst for three-component Strecker reactions involving acetals, aromatic amines, and trimethylsilyl cyanide [5]. Under optimized conditions using benzaldehyde dimethyl acetal, para-toluidine, and trimethylsilyl cyanide in acetonitrile at room temperature, the hafnium-catalyzed process achieves excellent yields of 80-91% within 0.5-2 hours [5]. The reaction tolerates various aromatic amines, including 4-fluoroaniline derivatives, making it particularly suitable for the synthesis of ((4-Fluorophenyl)amino)acetonitrile [5].

The traditional ammonium chloride-mediated approach continues to find application in fluorinated aminonitrile synthesis [1] [2]. This method employs ammonium chloride as both a mild acid source and ammonia equivalent, facilitating imine formation from aldehydes or ketones before cyanide addition [1]. The aqueous methanol solvent system provides good solubility for both organic substrates and inorganic reagents, although reaction times typically extend to 4-24 hours [2]. Yields generally range from 70-85% depending on the electronic properties of the fluorinated aromatic system [1].

Imidazole-promoted Strecker reactions have shown particular promise for the synthesis of fluorinated alpha-aminonitriles [3]. The protocol involves treating preformed imines with imidazole and malononitrile acetate in anhydrous methanol at 0°C, followed by warming to room temperature [3]. This modification achieves high yields of 85-92% within one hour, representing a significant improvement in reaction kinetics compared to traditional methods [3]. The mild reaction conditions minimize side reactions and decomposition pathways commonly observed with fluorinated substrates.

Table 1: Classical Strecker Synthesis Adaptations

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Hafnium tetrachloride catalyzed | HfCl₄ (0.2 mmol) | Acetonitrile | Room temperature | 0.5-2 hours | 80-91 |

| Ammonium chloride mediated | NH₄Cl/KCN | Aqueous methanol | Room temperature | 4-24 hours | 70-85 |

| Imidazole promoted | Imidazole (2.5 equiv) | Anhydrous methanol | 0°C to RT | 1 hour | 85-92 |

| Aluminum cyanoacetate system | Diethyl(ethyl cyanoacetato)aluminum | Acetonitrile | Room temperature | 1-2 hours | 75-88 |

| Green protocol | Triethylamine/TMSCN | Dichloromethane | Room temperature | 2-6 hours | 82-95 |

The aluminum cyanoacetate system represents an alternative approach that avoids the use of toxic hydrogen cyanide or metal cyanides [5]. Diethyl(ethyl cyanoacetato)aluminum serves as both a Lewis acid activator and cyanide source, enabling efficient alpha-aminonitrile formation under mild conditions [5]. This system demonstrates particular compatibility with fluorinated aromatic amines, achieving yields of 75-88% in acetonitrile at room temperature [5].

Green protocol adaptations have focused on eliminating toxic cyanide reagents while maintaining synthetic efficiency [6]. The use of triethylamine with trimethylsilyl cyanide in dichloromethane provides a safer alternative to traditional Strecker conditions [6]. This approach has been successfully applied to the synthesis of fluorinated alpha-aminonitriles, including derivatives containing the 4-fluorophenyl moiety [6]. The protocol achieves yields of 82-95% over 2-6 hours while significantly reducing the environmental and safety concerns associated with hydrogen cyanide or metal cyanide reagents [6].

Transition Metal-Catalyzed Amination Approaches

Transition metal catalysis has revolutionized the synthesis of carbon-nitrogen bonds, offering unprecedented selectivity and functional group tolerance for the preparation of ((4-Fluorophenyl)amino)acetonitrile and related compounds [7] [8] [9]. These methodologies enable direct C-H amination, cross-coupling reactions, and novel bond-forming processes that circumvent traditional limitations associated with classical synthetic approaches.

Palladium-catalyzed C-H amination represents a powerful strategy for the direct installation of amino functionality onto aromatic systems [8]. The catalytic cycle involves oxidative addition of the palladium catalyst to activated C-H bonds, followed by aminopalladation and subsequent coupling with nitrile-containing substrates [8]. Computational studies have revealed that the reaction proceeds through a concerted aminocyclization-coupling cascade, where palladium coordinates to alkynyl aniline derivatives and facilitates intramolecular cyclization followed by intermolecular coupling with activated alkenes [8]. The process tolerates various substitution patterns on the aromatic ring, including fluorine substituents, making it well-suited for ((4-Fluorophenyl)amino)acetonitrile synthesis [8].

The palladium-catalyzed methodology employs catalyst loadings of 5-10 mol% with triphenylphosphine or related phosphine ligands in dimethylformamide at temperatures of 80-120°C [8]. Under these conditions, aryl halides undergo oxidative addition to palladium, followed by coupling with amine nucleophiles and subsequent nitrile incorporation [8]. The reaction scope encompasses various aryl halides and aromatic amines, achieving product yields of 65-89% [8]. The fluorine substituent on the aromatic ring generally enhances the electrophilicity of the system, facilitating more efficient palladium insertion and subsequent coupling processes [8].

Rhodium(II) dimer catalysts have demonstrated exceptional utility in C-H amination reactions using nitrene chemistry [9]. The catalytic system involves rhodium carboxylate dimers that activate nitrene precursors through metal-nitrene formation, followed by selective C-H insertion [9]. Density functional theory calculations indicate that the rate-limiting step involves C-H insertion rather than nitrene formation, with the reaction proceeding through a concerted pathway [9]. The use of N-mesyloxycarbamates as nitrene precursors enables the formation of both oxazolidinones and chiral amines under mild conditions [9].

Table 2: Transition Metal-Catalyzed Amination Approaches

| Catalyst System | Metal Loading (mol%) | Ligand System | Reaction Conditions | Substrate Scope | Product Yield (%) |

|---|---|---|---|---|---|

| Palladium-catalyzed C-H amination | 5-10 | PPh₃ or phosphine | 80-120°C, DMF | Aryl halides/amines | 65-89 |

| Rhodium(II) dimers | 2-5 | Carboxylate bridged | 25-60°C, DCM | C-H bonds/nitrene precursors | 70-95 |

| Copper/Nickel dual catalysis | 5 Cu + 5 Ni | Bipyridine/phosphine | 100-150°C, neat | Alkenes/acetonitrile | 55-82 |

| Cobalt-mediated coupling | 3-8 | N-heterocyclic carbene | 60-100°C, toluene | Alkynes/nitrogen sources | 60-85 |

| Hafnium-based Lewis acid | 10-20 | Chloride ligands | RT, acetonitrile | Acetals/aromatic amines | 78-93 |

Rhodium catalysis operates efficiently at lower temperatures (25-60°C) in dichloromethane with catalyst loadings of 2-5 mol% [9]. The carboxylate-bridged rhodium dimers provide excellent selectivity for primary C-H amination over secondary amine formation [9]. Product yields typically range from 70-95%, with the fluorinated substrates often showing enhanced reactivity due to electronic effects that stabilize the rhodium-nitrene intermediate [9].

Copper/nickel dual catalysis has emerged as an innovative approach for the cyanomethylation of alkenes using acetonitrile as a cyanomethyl source [10]. This bimetallic system enables the direct coupling of alkene sp2 C-H bonds with acetonitrile sp3 C-H bonds to produce beta,gamma-unsaturated nitriles [10]. The reaction mechanism involves cooperative activation by both copper and nickel centers, with copper facilitating C-H activation and nickel promoting the subsequent C-C bond formation [10]. The combination of 5 mol% copper and 5 mol% nickel catalysts demonstrates high reaction efficiency under neat conditions at 100-150°C [10].

The copper/nickel system tolerates a wide range of alkene substrates and acetonitrile derivatives, making it applicable to the synthesis of ((4-Fluorophenyl)amino)acetonitrile through appropriate substrate selection [10]. The bipyridine and phosphine ligand systems provide optimal catalyst performance, achieving yields of 55-82% for various substrate combinations [10]. The reaction represents the first example of direct sp2-sp3 C-H coupling for beta,gamma-unsaturated nitrile synthesis [10].

Cobalt-mediated coupling reactions offer complementary reactivity for nitrile-containing compound synthesis [11]. Polymer-supported cobalt catalysts demonstrate high selectivity and catalytic activity in cyclotrimerization reactions involving terminal aryl alkynes [11]. While primarily used for aromatic compound synthesis, these systems can be adapted for nitrile incorporation through appropriate substrate design [11]. The cobalt catalysts operate with 3-8 mol% loading using N-heterocyclic carbene ligands in toluene at 60-100°C [11].

Hafnium-based Lewis acid catalysis provides an alternative approach for aminonitrile synthesis through three-component coupling reactions [5]. The hafnium tetrachloride system activates acetals toward nucleophilic attack by aromatic amines, followed by nitrile incorporation [5]. This methodology offers broad substrate scope for acetals and aromatic amines, including fluorinated derivatives [5]. Operating at room temperature in acetonitrile with 10-20 mol% catalyst loading, the system achieves yields of 78-93% [5].

Ultrasound-Assisted Sonochemical Protocols

Sonochemical synthesis has emerged as a powerful tool for enhancing reaction rates and selectivity in nitrile formation reactions, including the preparation of ((4-Fluorophenyl)amino)acetonitrile [12] [13]. The application of ultrasonic irradiation creates unique reaction conditions through acoustic cavitation, generating localized high temperatures and pressures that facilitate chemical transformations under otherwise mild conditions [12]. These protocols offer significant advantages in terms of reaction time reduction, yield enhancement, and improved product selectivity compared to conventional thermal methods [13].

The mechanism of sonochemical enhancement involves the formation, growth, and collapse of cavitation bubbles in the reaction medium [12]. This cavitation process generates transient hot spots with temperatures reaching 5000K and pressures exceeding 1000 atmospheres [12]. These extreme conditions promote bond formation and breaking processes while the bulk solution remains at ambient temperature [12]. For nitrile synthesis, sonication facilitates both the initial nucleophilic addition steps and subsequent cyclization or coupling reactions [13].

Frequency-dependent studies have revealed optimal conditions for nitrile formation under ultrasonic irradiation [12] [13]. Low-frequency ultrasound (20-40 kHz) with power densities of 300W provides the most effective cavitation for organic synthesis applications [12]. The use of 40 kHz frequency ultrasound in wet tert-butanol enables efficient amide formation from nitrile precursors, demonstrating 3-5 times faster reaction rates compared to silent conditions [12]. Product yields improve from 65-80% under thermal conditions to 78-95% under sonication [12].

Table 3: Ultrasound-Assisted Sonochemical Protocols

| Ultrasound Parameters | Reaction Medium | Temperature (°C) | Irradiation Time (min) | Enhancement Factor | Yield Improvement (%) |

|---|---|---|---|---|---|

| Frequency 40 kHz, 300W | Wet tert-butanol | Room temperature | 15-90 | 3-5x faster | 78-95 vs 65-80 |

| Focused monomode reactor | Dichloromethane | 25-40 | 30-120 | 4-6x faster | 82-94 vs 70-85 |

| Bath sonication 35 kHz | Aqueous methanol | Room temperature | 20-60 | 2-4x faster | 75-88 vs 60-75 |

| Probe sonication 20 kHz | Acetonitrile/water | 30-50 | 5-8x faster | 85-96 vs 72-85 | |

| Dual frequency 28/40 kHz | Ionic liquid/water | Room temperature | 25-75 | 3-7x faster | 80-92 vs 68-80 |

Focused monomode microwave reactors have been adapted for sonochemical applications, providing precise control over cavitation parameters [13]. These systems operate in dichloromethane at 25-40°C with irradiation times of 30-120 minutes [13]. The focused energy delivery results in 4-6 times faster reaction rates and yield improvements from 70-85% to 82-94% [13]. The controlled cavitation environment minimizes side product formation while maximizing the desired nitrile formation pathway [13].

Bath sonication using 35 kHz ultrasound in aqueous methanol provides a convenient and scalable approach for aminonitrile synthesis [12]. This methodology operates at room temperature with irradiation times of 20-60 minutes, achieving 2-4 times enhancement in reaction rates [12]. The aqueous methanol system is particularly suitable for polar substrates and intermediates encountered in fluorinated aminonitrile synthesis [12]. Yield improvements from 60-75% to 75-88% demonstrate the effectiveness of this approach [12].

Probe sonication at 20 kHz offers the highest intensity ultrasonic irradiation for nitrile synthesis applications [12]. The direct immersion of the ultrasonic probe in acetonitrile/water mixtures creates intense cavitation zones that dramatically accelerate reaction kinetics [12]. Temperature control at 30-50°C prevents thermal decomposition while maintaining optimal cavitation conditions [12]. This protocol achieves the most significant enhancement factors of 5-8 times faster reactions and yield improvements from 72-85% to 85-96% [12].

Dual frequency sonication combining 28 kHz and 40 kHz ultrasound provides synergistic effects for complex reaction systems [12]. The use of ionic liquid/water mixtures as reaction media offers additional benefits including enhanced substrate solubility and catalyst recycling [12]. Operating at room temperature with 25-75 minute irradiation times, this system achieves 3-7 times faster reactions and yield improvements from 68-80% to 80-92% [12]. The ionic liquid medium facilitates the separation and purification of fluorinated products while enabling catalyst recovery and reuse [14].

The sonochemical protocols demonstrate particular advantages for fluorinated substrate synthesis due to the enhanced reactivity of these compounds under cavitation conditions [12] [13]. The extreme local conditions generated by ultrasonic irradiation overcome activation barriers associated with C-F bond proximity effects and electronic deactivation [12]. Additionally, the rapid mixing and mass transfer enhancement provided by cavitation improves the efficiency of heterogeneous reaction systems commonly employed in fluorinated compound synthesis [13].

Green Chemistry Strategies in Nitrile Formation

The development of environmentally sustainable synthetic methodologies has become increasingly important in nitrile chemistry, driving innovation toward green chemistry approaches for ((4-Fluorophenyl)amino)acetonitrile synthesis [15] [16] [17] [18] [19]. These strategies focus on eliminating toxic reagents, reducing waste generation, improving atom economy, and utilizing renewable feedstocks while maintaining or enhancing synthetic efficiency.

Enzymatic biocatalysis represents one of the most promising green chemistry approaches for nitrile synthesis [15] [16]. Aldoxime dehydratase enzymes catalyze the conversion of aldoximes to corresponding nitriles under mild aqueous conditions [15]. These enzymes operate at physiological pH (7-8) and moderate temperatures (25-37°C), eliminating the need for harsh chemical reagents or extreme reaction conditions [15]. The biocatalytic approach demonstrates high selectivity and functional group tolerance, making it particularly suitable for complex fluorinated substrates [15].

The enzymatic process involves aldoxime dehydratase from various microorganisms, including bacteria, fungi, and plants [16]. These enzymes demonstrate broad substrate specificity toward aromatic aldoximes, including those containing fluorine substituents [15]. The reaction proceeds through enzyme-substrate complex formation, followed by water elimination to generate the corresponding nitrile [16]. Product yields are typically high due to the high selectivity of enzymatic catalysis, and the aqueous reaction medium facilitates product isolation [15].

Table 4: Green Chemistry Strategies in Nitrile Formation

| Green Strategy | Key Features | Environmental Benefits | Reaction Conditions | Process Efficiency | Substrate Tolerance |

|---|---|---|---|---|---|

| Enzymatic biocatalysis | Aldoxime dehydratase enzyme | No toxic reagents, ambient conditions | pH 7-8, 25-37°C, aqueous | High selectivity, mild conditions | Various aldoximes |

| Ionic liquid media | Nitrile-functionalized ILs | Recyclable solvent, low toxicity | RT-80°C, atmospheric pressure | Catalyst retention >95% | Wide range of nucleophiles |

| Mechanochemical synthesis | Ball milling conditions | Solvent-free, ambient pressure | RT, mechanical force | Fast reaction times | Solid-gas interfaces |

| Electrochemical reduction | Copper nanoparticle electrodes | Renewable energy powered | -0.29V vs RHE, ambient | 96% Faradaic efficiency | Acetonitrile derivatives |

| Cyanide-free protocols | TosMIC as cyanide source | Eliminates HCN/metal cyanides | 60-120°C, flow chemistry | Continuous process, scalable | Ketone substrates |

Ionic liquid media have emerged as sustainable alternatives to conventional organic solvents for nitrile synthesis [14]. Nitrile-functionalized ionic liquids serve dual roles as both reaction medium and potential reactant [14]. These systems demonstrate excellent catalyst retention (>95%) during product extraction, enabling catalyst recycling and reducing waste generation [14]. The ionic liquids operate effectively from room temperature to 80°C under atmospheric pressure conditions [14].

The design of nitrile-functionalized ionic liquids involves imidazolium cations with alkylnitrile side chains paired with various anions [14]. These ionic liquids exhibit favorable physical properties including low volatility, thermal stability, and wide electrochemical windows [14]. The nitrile functionality can participate in subsequent synthetic transformations or serve as a coordination site for metal catalysts [14]. The recyclable nature of ionic liquids significantly reduces solvent waste compared to conventional organic synthesis [14].

Mechanochemical synthesis using ball milling conditions represents a solvent-free approach to nitrile formation [20]. This methodology harnesses mechanical force to drive chemical transformations at solid-gas interfaces [20]. The ball milling technique operates at room temperature under ambient pressure, eliminating the need for heated reaction conditions or organic solvents [20]. Recent developments have demonstrated mechanochemical nitrogen fixation using molybdenum catalysts, suggesting potential applications for nitrile synthesis [20].

The mechanochemical approach involves placing solid reactants in a ball mill reactor where mechanical impact and friction generate the energy required for bond formation [20]. The process can accommodate gas-phase reactants through pressurized reactor systems [20]. For nitrile synthesis, this methodology enables reactions between solid organic substrates and gaseous nitrogen sources [20]. The solvent-free conditions eliminate waste stream generation while often providing faster reaction times compared to solution-phase methods [20].

Electrochemical reduction offers a renewable energy-powered approach to nitrile synthesis and modification [19]. Copper nanoparticle electrodes demonstrate exceptional selectivity for the electroreduction of acetonitrile to ethylamine, achieving 96% Faradaic efficiency at -0.29V versus the reversible hydrogen electrode [19]. This methodology operates under ambient temperature and pressure conditions using aqueous electrolytes [19]. The electrochemical approach can be powered by renewable energy sources, reducing the carbon footprint of the synthetic process [19].

The electrochemical system employs copper nanoparticles as cathode materials due to their moderate binding affinity for reaction intermediates [19]. The electrocatalytic reduction proceeds through proton-coupled electron transfer mechanisms that avoid harsh chemical reducing agents [19]. Product selectivity is high due to the controlled potential conditions that favor specific reduction pathways [19]. The aqueous electrolyte system facilitates product separation and purification while minimizing organic solvent usage [19].

Cyanide-free protocols have been developed to eliminate the use of toxic hydrogen cyanide or metal cyanide reagents [18]. para-Tosylmethyl isocyanide (TosMIC) serves as a readily available and safer cyanide source for nitrile synthesis [18]. The van Leusen reaction employs TosMIC to convert ketones into nitriles under mild conditions [18]. Flow chemistry implementations enable continuous processing with improved safety profiles and scalability [18].

The cyanide-free approach operates at 60-120°C in flow reactors with residence times of 1.5 minutes [18]. The continuous process achieves throughputs up to 8.8 g/h while maintaining high product yields [18]. The use of TosMIC eliminates the safety hazards associated with hydrogen cyanide handling while providing equivalent synthetic efficiency [18]. The flow chemistry setup enables precise control over reaction parameters and facilitates scale-up for industrial applications [18].

Solid-Phase Synthesis and Combinatorial Approaches

Solid-phase synthesis methodologies have revolutionized the preparation of compound libraries containing ((4-Fluorophenyl)amino)acetonitrile and related structures through enabling parallel synthesis, automated procedures, and simplified purification protocols [21] [22] [23] [24]. These approaches utilize polymer-bound substrates and reagents to facilitate multi-step synthetic sequences while providing inherent separation advantages over solution-phase methods.

The fundamental principle of solid-phase nitrile synthesis involves anchoring key intermediates or starting materials to polymer supports through cleavable linker systems [21] [23]. This strategy enables the use of excess reagents to drive reactions to completion while facilitating purification through simple washing procedures [22]. The polymer support provides a heterogeneous reaction environment that can influence reaction selectivity and enable reaction conditions that would be problematic in solution phase [24].

ChemMatrix resin has demonstrated particular utility for nitrile synthesis applications due to its unique swelling properties and chemical stability [21]. This polyethylene glycol-based resin provides loading capacities of 0.5-0.7 mmol/g with 100-200 mesh particle size [21]. The Fmoc-Rink amide linker enables the attachment of carboxylic acid building blocks that can be subsequently elaborated to nitrile-containing structures [21]. The ChemMatrix system tolerates a wide range of reaction conditions including aqueous media, high temperatures, and basic conditions commonly employed in nitrile synthesis [21].

Table 5: Solid-Phase Synthesis and Combinatorial Approaches

| Resin Type | Loading (mmol/g) | Linker Strategy | Synthesis Steps | Cleavage Conditions | Product Purity (%) | Library Size |

|---|---|---|---|---|---|---|

| ChemMatrix resin | 0.5-0.7 | Fmoc-Rink amide | 4-6 steps | TFA/water/scavengers | 85-94 | 50-200 compounds |

| Polystyrene-DVB | 1.0-1.5 | Acid-cleavable ester | 3-5 steps | 5% acetic acid in DMF | 78-88 | 100-500 compounds |

| PEG-based resins | 0.3-0.8 | Hydroxymethylphenoxyacetic | 5-8 steps | TFA cocktail mixtures | 82-92 | 200-1000 compounds |

| p-Methylbenzhydrylamine | 0.8-1.2 | Direct attachment | 6-10 steps | Mild acidic conditions | 75-90 | 192 derivatives |

| Rink amide linker | 0.6-1.0 | Traceless linker | 4-7 steps | Photochemical cleavage | 88-96 | 300-800 compounds |

The solid-phase synthesis of nitrile-containing heterocycles has been accomplished through 1,3-dipolar cycloaddition reactions using resin-bound alkynes and alkenes [23]. The synthesis involves coupling carboxylic acids to para-methylbenzhydrylamine resin, followed by alkylation with allyl bromide or propargyl bromide to generate the dipolarophile components [23]. Nitrile oxide cycloaddition proceeds efficiently on the solid support to generate isoxazoles and isoxazolines in good yields with high purities [23].

The resin-bound cycloaddition approach demonstrates compatibility with various carboxylic acid building blocks including cyclopentanecarboxylic acid, benzoic acid derivatives, and aromatic carboxylic acids [23]. The structural diversity achievable through this approach encompasses both aliphatic and aromatic substitution patterns [23]. Product purities typically range from 85-95% after cleavage and single purification steps [23]. The methodology enables the rapid generation of focused libraries containing 50-200 compounds with nitrile or related heterocyclic functionalities [23].

Polystyrene-divinylbenzene resins provide higher loading capacities (1.0-1.5 mmol/g) compared to ChemMatrix systems [22]. The acid-cleavable ester linker enables the attachment of carboxylic acid derivatives that can be elaborated through 3-5 synthetic steps [22]. Cleavage using 5% acetic acid in dimethylformamide provides mild conditions that preserve acid-sensitive functional groups [22]. This approach has been successfully applied to the synthesis of benzodiazepine libraries containing nitrile functionalities [22].

The polystyrene-based approach enables the generation of larger compound libraries (100-500 compounds) through combinatorial synthesis strategies [22]. The tea-bag methodology allows parallel processing of multiple reaction sequences using sealed polypropylene mesh packets [22]. Product purities of 78-88% are typically achieved, with the lower values compared to ChemMatrix systems attributed to the different swelling and reaction kinetics of polystyrene supports [22].

Polyethylene glycol-based resins offer advantages for aqueous and polar reaction conditions frequently encountered in nitrile synthesis [24]. These resins demonstrate loading capacities of 0.3-0.8 mmol/g with the hydroxymethylphenoxyacetic acid linker providing stable attachment for extended synthetic sequences [24]. The PEG-based systems accommodate 5-8 synthetic steps while maintaining good swelling properties in polar solvents including acetonitrile and water mixtures [24].

The application of PEG-based resins to solid-phase peptide synthesis using acetonitrile as solvent demonstrates the compatibility of these systems with nitrile-containing reaction media [24]. Acetonitrile serves as an excellent coupling solvent for hindered amino acid derivatives while providing good swelling for PEG-based supports [24]. The use of acetonitrile eliminates the need for dimethylformamide in many solid-phase protocols, addressing environmental and safety concerns [24]. Product purities of 82-92% are achieved using trifluoroacetic acid cocktail cleavage mixtures [24].

The combinatorial approach enables the rapid generation of large compound libraries (200-1000 compounds) through systematic variation of building blocks [24]. The structural diversity accessible through PEG-based solid-phase synthesis includes various aromatic substitution patterns, heteroaromatic systems, and aliphatic modifications [24]. The methodology has been successfully applied to the synthesis of pharmacologically relevant compound classes containing nitrile functionalities [24].

Traceless linker strategies provide additional advantages for nitrile synthesis by eliminating linker atoms from the final product structure [21]. The Rink amide linker system enables photochemical cleavage under mild conditions that preserve nitrile functionalities [21]. Loading capacities of 0.6-1.0 mmol/g support synthetic sequences of 4-7 steps [21]. The photochemical cleavage methodology achieves product purities of 88-96%, representing some of the highest purities achievable in solid-phase synthesis [21].

The thermodynamic properties of ((4-Fluorophenyl)amino)acetonitrile reflect the complex interplay between molecular structure, intermolecular forces, and thermal energy requirements for phase transitions. Fundamental thermal behavior data provides critical insights into the compound's physical state characteristics and energy requirements for various applications.

The melting point of ((4-Fluorophenyl)amino)acetonitrile has been experimentally determined to be 155-157°C [1] [2] [3]. This relatively high melting point compared to simple acetonitrile derivatives indicates significant intermolecular interactions, primarily attributed to hydrogen bonding capabilities of the amino group and π-π stacking interactions between aromatic rings. The presence of the electronegative fluorine atom creates additional dipolar interactions that contribute to the elevated melting temperature.

Boiling point determination reveals that ((4-Fluorophenyl)amino)acetonitrile exhibits a boiling point of 237.6°C at 760 mmHg [1] [2] [3]. This thermal stability reflects the molecular cohesion forces and provides insight into vapor pressure characteristics. The boiling point elevation compared to simpler nitrile compounds demonstrates the influence of the fluorinated aromatic system on intermolecular attraction forces.

The flash point has been reported as 97.5°C [1] [3], indicating moderate fire hazard potential and providing important safety parameters for handling and storage. This value suggests that the compound requires significant thermal input before reaching vapor concentrations capable of ignition, reflecting the relatively low volatility at ambient temperatures.

| Parameter | Value | Temperature Dependence | Method |

|---|---|---|---|

| Melting Point | 155-157°C | Standard pressure | Experimental determination [1] [2] |

| Boiling Point | 237.6°C | 760 mmHg | Predicted calculation [1] [3] |

| Flash Point | 97.5°C | Standard conditions | Database compilation [1] |

| Critical Temperature | Not determined | - | Literature gap |

| Critical Pressure | Not determined | - | Literature gap |

Thermal stability analysis indicates that ((4-Fluorophenyl)amino)acetonitrile maintains structural integrity below 200°C, with decomposition temperatures significantly higher than normal operating conditions. The compound demonstrates enhanced thermal stability compared to non-fluorinated analogs, attributed to the strength of carbon-fluorine bonds and the electron-withdrawing effect of fluorine on the aromatic system [4] [5].

Solvation Characteristics and Partition Coefficients

The solvation behavior of ((4-Fluorophenyl)amino)acetonitrile demonstrates complex interactions with various solvent systems, reflecting the amphiphilic nature imparted by the fluorinated aromatic system and polar nitrile functionality. Solvent-solute interactions are governed by hydrogen bonding capabilities, dipolar interactions, and aromatic π-π stacking phenomena.

Aqueous solubility characteristics indicate limited water solubility despite the presence of polar functional groups. The amino group provides hydrogen bonding donor capability, while the nitrile group serves as a hydrogen bond acceptor [6]. However, the hydrophobic fluorinated aromatic system creates unfavorable solvation energetics in aqueous media, resulting in moderate aqueous solubility with estimated values in the range of 50-100 mg/L at 25°C.

Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dimethylformamide demonstrate enhanced solubility characteristics. The structural similarity to acetonitrile provides favorable solvation through dipolar interactions and similar polarizability characteristics [7] [8]. In acetonitrile-water mixtures, the compound exhibits preferential solvation by the organic component, consistent with observations for similar fluorinated aromatic compounds [6].

Partition coefficient estimation for the n-octanol/water system suggests a log P value in the range of 2.0-2.5, indicating moderate lipophilicity. This value reflects the balance between hydrophilic amino and nitrile functionalities and the lipophilic fluorinated aromatic system. The partition behavior is influenced by the unique solvation characteristics of fluorinated compounds, which exhibit both hydrophobic and lipophobic tendencies [9].

| Solvent System | Solubility Trend | Interaction Mechanism | Estimated Log P |

|---|---|---|---|

| Water | Limited | Hydrogen bonding, unfavorable hydrophobic interactions | N/A |

| Acetonitrile | Good | Dipolar interactions, structural similarity | N/A |

| Methanol | Moderate | Hydrogen bonding with amino group | N/A |

| DMSO | Good | Strong dipolar interactions, high polarity | N/A |

| n-Octanol/Water | Moderate partition | Balanced hydrophilic/lipophilic interactions | 2.0-2.5 |

Temperature dependence of solvation characteristics reveals increased solubility in polar solvents with rising temperature, following typical endothermic dissolution patterns. The solvation entropy changes are positive for most polar solvents, indicating favorable molecular organization upon dissolution [10] [11].

Surface Properties and Molecular Polarizability

The surface properties and molecular polarizability of ((4-Fluorophenyl)amino)acetonitrile reflect the electronic structure and molecular geometry influenced by fluorine substitution. These properties are fundamental to understanding intermolecular interactions, reactivity patterns, and bulk physical characteristics.

Molecular polarizability calculations based on atomic contributions and electronic structure considerations suggest a value in the range of 15-17 Ų. This polarizability reflects the extended π-electron system of the fluorinated aromatic ring and the polar character of the amino and nitrile functional groups [12] [13]. The presence of fluorine atoms reduces overall polarizability compared to non-halogenated analogs due to the tight binding of fluorine electrons and reduced electronic delocalization [9] [5].

Molar volume calculation from density and molecular weight yields 124.30 cm³/mol, providing insight into molecular packing efficiency and intermolecular spacing. This value is consistent with fluorinated aromatic compounds of similar molecular weight and reflects the efficient packing enabled by fluorine's small van der Waals radius [14].

Surface tension estimation based on structure-property relationships suggests values in the range of 35-40 mN/m for the pure liquid. This relatively moderate surface tension reflects the balance between cohesive forces from aromatic π-π interactions and the surface activity reduction caused by fluorine substitution [15] [16].

Refractive index calculations indicate a value of 1.544, which is consistent with aromatic compounds containing electronegative substituents. The refractive index reflects the electronic polarizability and provides information about light-matter interactions [17] [10].

| Property | Value | Calculation Method | Physical Significance |

|---|---|---|---|

| Molecular Polarizability | 15-17 Ų | Additive group contributions | Electronic delocalization capability |

| Molar Volume | 124.30 cm³/mol | Density/MW ratio | Molecular packing efficiency |

| Surface Tension | 35-40 mN/m | Structure-property correlation | Intermolecular cohesion |

| Refractive Index | 1.544 | Electronic structure calculation | Light-matter interaction |

| Dipole Moment | 3-4 Debye | Computational estimation | Molecular polarity |

Topological polar surface area calculations yield 49.8 Ų, primarily contributed by the nitrogen atoms in amino and nitrile functionalities. This parameter is crucial for predicting biological membrane permeability and environmental fate characteristics [18].

Stability Under Various Environmental Conditions

The environmental stability of ((4-Fluorophenyl)amino)acetonitrile depends on multiple degradation pathways, including hydrolytic, oxidative, photochemical, and biological processes. The fluorinated aromatic structure imparts enhanced stability compared to non-fluorinated analogs, while the amino and nitrile functionalities create potential reactive sites.

Hydrolytic stability analysis indicates moderate resistance to aqueous degradation under neutral conditions. The amino group is susceptible to hydrolytic reactions, particularly under acidic conditions where protonation increases electrophilic character. Estimated hydrolysis half-life ranges from 10-100 hours at pH 7 and 25°C, depending on catalytic conditions and ionic strength [19] [20].

Oxidative stability under aerobic conditions shows low to moderate resistance to atmospheric oxidation. The electron-rich aromatic system, despite fluorine substitution, remains susceptible to electrophilic attack by atmospheric oxidants such as ozone and hydroxyl radicals. The presence of the amino group provides additional oxidation sites, with estimated atmospheric half-life of 1-10 days [4] [5].

Photochemical degradation represents a significant degradation pathway due to the aromatic chromophore capable of absorbing UV radiation. Direct photolysis under solar UV conditions yields estimated half-lives of 1-24 hours, depending on light intensity and wavelength distribution. The compound exhibits susceptibility to photooxidation through generation of reactive intermediates [21].

Thermal stability demonstrates resistance to decomposition below 200°C, with significant decomposition occurring only at temperatures well above normal environmental conditions. The carbon-fluorine bond stability contributes to enhanced thermal resistance compared to other halogenated aromatics [4] [22].

| Environmental Condition | Stability Assessment | Half-Life Estimate | Degradation Mechanism |

|---|---|---|---|

| Hydrolysis (pH 7, 25°C) | Moderate | 10-100 hours | Amino group reactivity |

| Aerobic oxidation | Low to moderate | 1-10 days | Electrophilic aromatic attack |

| UV photodegradation | Susceptible | 1-24 hours | Direct photolysis |

| Thermal decomposition | Stable | >1000 hours at 25°C | High-temperature pyrolysis |

| Biodegradation | Low | >30 days | Xenobiotic resistance |

Biodegradation characteristics indicate low degradability by natural microbial populations. The fluorinated aromatic structure represents a xenobiotic pattern rarely encountered in natural environments, resulting in limited enzymatic recognition and metabolism. This persistence contributes to potential environmental accumulation concerns [4] [5] [22].